1,5-Dibromo-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H9Br2NO3 It is a derivative of benzene, featuring bromine, methoxy, and nitroprop-1-en-1-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene typically involves the bromination of 2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 1 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dibromo-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminium hydride (LAH), hydrogen with a catalyst (e.g., palladium on carbon).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles for Substitution: Amines, thiols.
Major Products Formed
Reduction: 1,5-Dibromo-2-methoxy-3-(2-aminoprop-1-en-1-yl)benzene.
Substitution: 1,5-Diamino-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene (when using amines).
Oxidation: 1,5-Dibromo-2-formyl-3-(2-nitroprop-1-en-1-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and bromine substituents on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 1,5-Dibromo-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The bromine atoms can participate in substitution reactions, while the methoxy group can undergo oxidation . In biological systems, the compound’s interactions with molecular targets would depend on the nature of the substituents and their ability to form hydrogen bonds or other interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
1,5-Dibromo-2-methoxy-3-(2-nitroprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
Phenyl-2-nitropropene: Lacks the bromine and methoxy substituents, making it less reactive in certain substitution and oxidation reactions.
1,5-Dibromo-2-methoxybenzene: Lacks the nitroprop-1-en-1-yl group, which reduces its potential for certain types of chemical reactions.
2-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene: Lacks the bromine substituents, making it less versatile in substitution reactions.
The presence of both bromine and nitroprop-1-en-1-yl groups in this compound makes it unique and valuable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
922502-82-7 |
---|---|
Molekularformel |
C10H9Br2NO3 |
Molekulargewicht |
350.99 g/mol |
IUPAC-Name |
1,5-dibromo-2-methoxy-3-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C10H9Br2NO3/c1-6(13(14)15)3-7-4-8(11)5-9(12)10(7)16-2/h3-5H,1-2H3 |
InChI-Schlüssel |
YOYLPAHUGALTPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C(=CC(=C1)Br)Br)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.